

# SHR5428: A Deep Dive into its Mechanism and Role in Cell Cycle Regulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SHR5428

Cat. No.: B12394268

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**SHR5428** is a potent, selective, and orally active noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive therapeutic target in oncology. This technical guide provides a comprehensive overview of **SHR5428**, including its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of **SHR5428**.

## Introduction to SHR5428 and its Target: CDK7

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes.<sup>[1][2]</sup> CDK7, in particular, holds a unique position as it dually regulates both cell cycle progression and global transcription.<sup>[2][3][4]</sup>

As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling transitions through the different phases of the cell cycle.<sup>[5]</sup> Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation.<sup>[5][6]</sup>

Given its dual role, inhibition of CDK7 presents a promising strategy for cancer therapy by simultaneously arresting the cell cycle and disrupting the transcriptional program of cancer cells. **SHR5428** has emerged as a selective and noncovalent inhibitor of CDK7, demonstrating significant antitumor activity in preclinical models of breast cancer.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)

## Mechanism of Action of SHR5428

**SHR5428** exerts its therapeutic effect by directly inhibiting the kinase activity of CDK7. By binding to CDK7, **SHR5428** prevents the phosphorylation of its key substrates, leading to a dual impact on cancer cells:

- **Cell Cycle Arrest:** Inhibition of CDK7's CAK function prevents the activation of cell cycle CDKs, leading to a halt in cell cycle progression.
- **Transcriptional Inhibition:** By blocking CDK7's role in TFIIH, **SHR5428** inhibits the transcription of a broad range of genes, including those essential for cancer cell growth and survival.

This dual mechanism of action underscores the potential of **SHR5428** to be effective in various cancer types, particularly those dependent on high transcriptional activity.

## Preclinical Data for SHR5428

### In Vitro Activity

**SHR5428** has demonstrated potent and selective inhibition of CDK7 in enzymatic and cellular assays.

| Assay                     | Parameter | Value  | Reference   |
|---------------------------|-----------|--------|---|
| CDK7 Enzymatic Assay      | IC50      | 2.3 nM | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a> |
| MDA-MB-468 Cell Viability | IC50      | 6.6 nM | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a> |

Table 1: In Vitro Activity of **SHR5428**

## In Vivo Efficacy

The antitumor activity of **SHR5428** was evaluated in a triple-negative breast cancer (TNBC) xenograft model using the HCC70 cell line.

| Dose (oral, q.d.) | Tumor Growth Inhibition (TGI) | Reference                               |
|-------------------|-------------------------------|---|
| 3 mg/kg           | 39%                           | <a href="#">[3]</a> <a href="#">[4]</a> |
| 10 mg/kg          | 61%                           | <a href="#">[3]</a> <a href="#">[4]</a> |
| 30 mg/kg          | 83%                           | <a href="#">[3]</a> <a href="#">[4]</a> |

Table 2: In Vivo Efficacy of **SHR5428** in an HCC70 Xenograft Model

## Pharmacokinetics

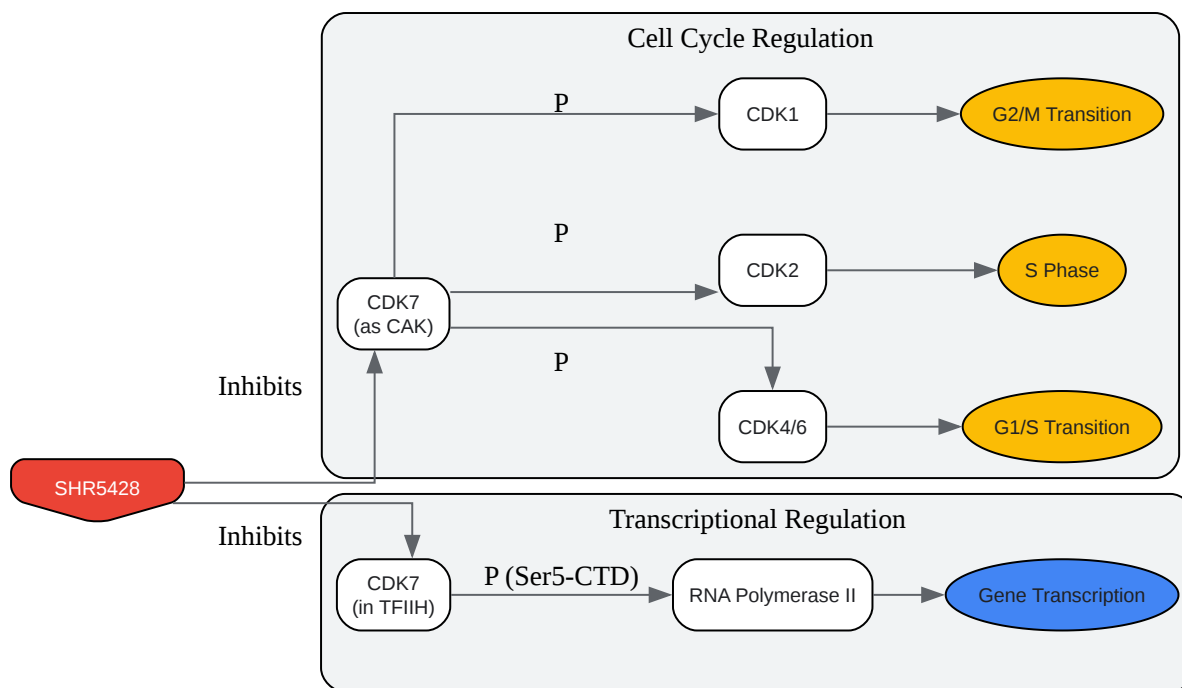
The pharmacokinetic profile of **SHR5428** has been characterized in multiple preclinical species following oral administration.

| Species | Dose (oral) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) | Reference                               |
|---------|-------------|--------------|---------------|----------|-------|---|
| Mouse   | 2 mg/kg     | 116          | 139           | 0.7      | 32    | <a href="#">[3]</a> <a href="#">[4]</a> |
| Rat     | 2 mg/kg     | 120          | 556           | 2.6      | 44    | <a href="#">[3]</a> <a href="#">[4]</a> |
| Dog     | 2 mg/kg     | 543          | 4101          | 4.9      | 92    | <a href="#">[3]</a> <a href="#">[4]</a> |

Table 3: Pharmacokinetic Parameters of **SHR5428** in Different Species

## Signaling Pathways and Experimental Workflows

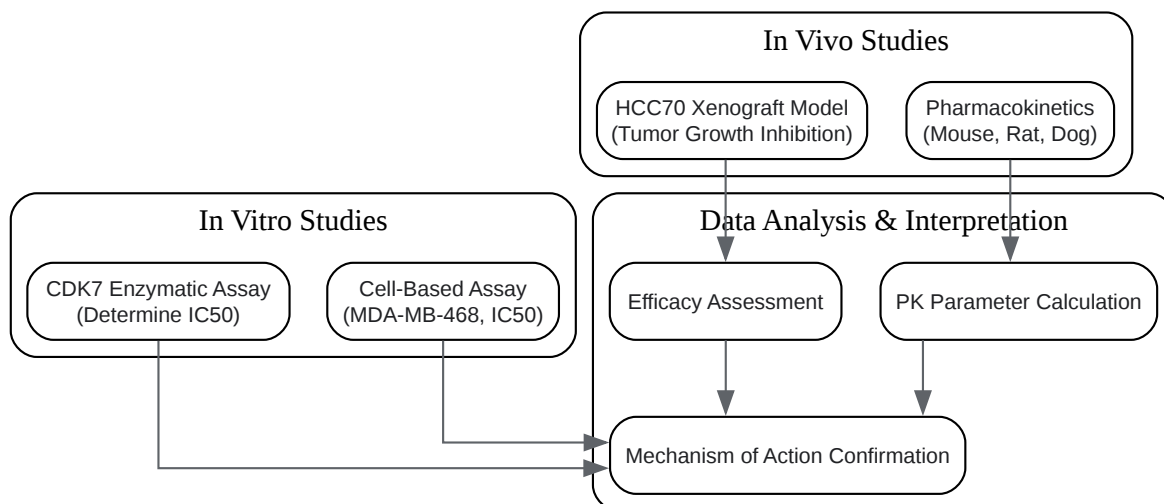
### CDK7's Dual Role in Cell Cycle and Transcription



[Click to download full resolution via product page](#)

Caption: Dual inhibitory action of **SHR5428** on CDK7's cell cycle and transcriptional roles.

## Experimental Workflow for Preclinical Evaluation



[Click to download full resolution via product page](#)

Caption: Workflow for the preclinical assessment of **SHR5428**.

## Detailed Experimental Protocols

While specific, proprietary protocols for **SHR5428** have not been fully disclosed, the following sections describe generalized methodologies for the key experiments cited.

### CDK7 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of **SHR5428** against CDK7.

General Protocol:

- **Reaction Setup:** A reaction mixture is prepared containing recombinant human CDK7/Cyclin H, a suitable substrate (e.g., a peptide derived from a known CDK7 substrate), and ATP in a kinase assay buffer.
- **Inhibitor Addition:** **SHR5428** is serially diluted and added to the reaction mixture. A control with no inhibitor is included.

- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
  - Radiometric Assay: Using [ $\gamma$ - $^{32}\text{P}$ ]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
  - Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
  - Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate and an antibody that recognizes the phosphorylated form.
- Data Analysis: The percentage of inhibition is calculated for each concentration of **SHR5428**, and the IC50 value is determined by fitting the data to a dose-response curve.

## Cell Viability Assay (MDA-MB-468)

Objective: To assess the cytotoxic effect of **SHR5428** on the triple-negative breast cancer cell line MDA-MB-468.

General Protocol:

- Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of **SHR5428**. A vehicle control (e.g., DMSO) is included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as:

- MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
- MTS Assay: Similar to the MTT assay but uses a water-soluble tetrazolium salt.
- CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
- Data Analysis: The absorbance or luminescence is read using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

## In Vivo Xenograft Study (HCC70)

Objective: To evaluate the in vivo antitumor efficacy of **SHR5428** in a mouse xenograft model of triple-negative breast cancer.

General Protocol:

- Cell Implantation: HCC70 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Mice are randomized into treatment groups (vehicle control and different doses of **SHR5428**). **SHR5428** is administered orally, typically once daily (q.d.).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
- Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
- Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the antitumor effect.

## Pharmacokinetic Studies

Objective: To determine the pharmacokinetic properties of **SHR5428** in different animal species.

General Protocol:

- **Animal Dosing:** A single dose of **SHR5428** is administered to animals (e.g., mice, rats, dogs) via the intended clinical route (oral) and intravenously (to determine bioavailability).
- **Blood Sampling:** Blood samples are collected at various time points after dosing.
- **Plasma Preparation:** Plasma is separated from the blood samples by centrifugation.
- **Bioanalysis:** The concentration of **SHR5428** in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (C<sub>max</sub>), time to maximum concentration (T<sub>max</sub>), area under the curve (AUC), half-life (t<sub>1/2</sub>), and oral bioavailability (F%).

## Conclusion

**SHR5428** is a promising CDK7 inhibitor with a dual mechanism of action that targets both cell cycle progression and transcription in cancer cells. The preclinical data demonstrate its potent in vitro activity and significant in vivo efficacy in a triple-negative breast cancer model, along with favorable pharmacokinetic properties. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of **SHR5428** and other CDK7 inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate its clinical potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. Discovery of SHR5428 as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SHR5428: A Deep Dive into its Mechanism and Role in Cell Cycle Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#shr5428-and-cell-cycle-regulation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)